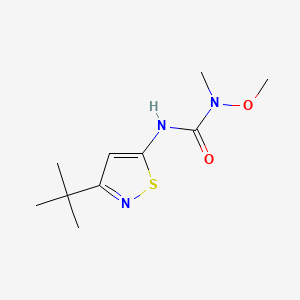
N'-(3-tert-Butyl-5-isothiazolyl)-N-methoxy-N-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-tert-Butyl-5-isothiazolyl)-N-methoxy-N-methylurea is a synthetic organic compound characterized by the presence of an isothiazole ring substituted with a tert-butyl group, and a urea moiety substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-tert-Butyl-5-isothiazolyl)-N-methoxy-N-methylurea typically involves the reaction of 3-tert-butyl-5-isothiazolylamine with N-methoxy-N-methylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(3-tert-Butyl-5-isothiazolyl)-N-methoxy-N-methylurea may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification by recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3-tert-Butyl-5-isothiazolyl)-N-methoxy-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The isothiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N’-(3-tert-Butyl-5-isothiazolyl)-N-methoxy-N-methylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’-(3-tert-Butyl-5-isothiazolyl)-N-methoxy-N-methylurea involves its interaction with specific molecular targets. The isothiazole ring and urea moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-tert-Butyl-5-isothiazolyl)-N,N-diethylurea
- (2S)-N-(3-tert-butyl-5-isothiazolyl)-1-(4-oxanyl)-2-azetidinecarboxamide
- (2S)-N-(3-tert-butyl-5-isothiazolyl)-1-(4-chlorophenyl)-5-oxo-2-pyrrolidinecarboxamide
Uniqueness
N’-(3-tert-Butyl-5-isothiazolyl)-N-methoxy-N-methylurea is unique due to its specific substitution pattern on the isothiazole ring and the presence of both methoxy and methyl groups on the urea moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
95882-64-7 |
|---|---|
Molecular Formula |
C10H17N3O2S |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
3-(3-tert-butyl-1,2-thiazol-5-yl)-1-methoxy-1-methylurea |
InChI |
InChI=1S/C10H17N3O2S/c1-10(2,3)7-6-8(16-12-7)11-9(14)13(4)15-5/h6H,1-5H3,(H,11,14) |
InChI Key |
PNGMJJUDEOUWQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NSC(=C1)NC(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one](/img/structure/B14364060.png)
![2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14364066.png)
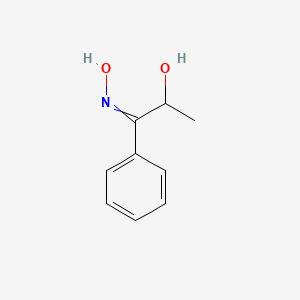
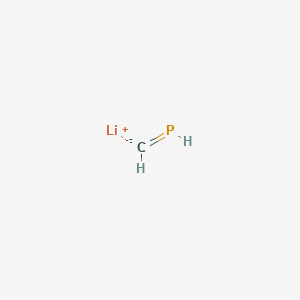

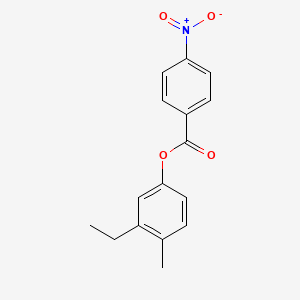
![2,4-Dibromo-6-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol](/img/structure/B14364095.png)
silane](/img/structure/B14364102.png)
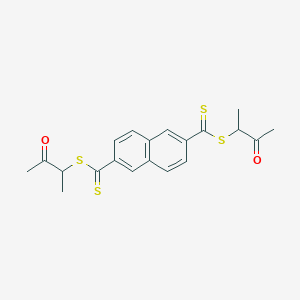
![3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B14364111.png)
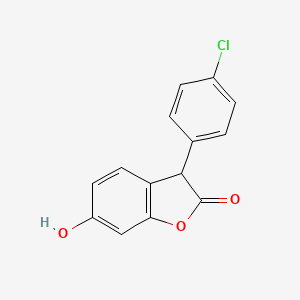
![N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14364123.png)
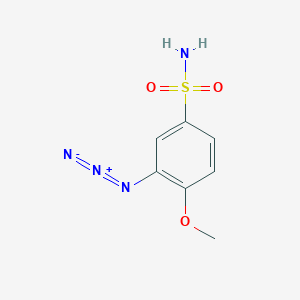
![5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one](/img/structure/B14364144.png)
